molecular formula C12H11ClO4 B14687270 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester CAS No. 34971-19-2

2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester

Cat. No.: B14687270
CAS No.: 34971-19-2
M. Wt: 254.66 g/mol
InChI Key: DLXWKAHIUKMDIQ-UHFFFAOYSA-N
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Description

2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester is an organic compound that belongs to the class of furoic acid derivatives. This compound is characterized by the presence of a p-chlorophenyl group attached to a furoic acid ester, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with p-chlorobenzaldehyde and ethyl acetoacetate as the primary starting materials.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the furoic acid derivative.

    Esterification: Finally, the furoic acid derivative is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid ethyl ester
  • 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid propyl ester

Uniqueness

2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its ethyl and propyl counterparts, the methyl ester may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.

Properties

CAS No.

34971-19-2

Molecular Formula

C12H11ClO4

Molecular Weight

254.66 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)-5-oxooxolane-2-carboxylate

InChI

InChI=1S/C12H11ClO4/c1-16-11(15)12(7-6-10(14)17-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3

InChI Key

DLXWKAHIUKMDIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=O)O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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